An In-depth Technical Guide to the Chemical Structure and Properties of Coumestrol
An In-depth Technical Guide to the Chemical Structure and Properties of Coumestrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumestrol, a naturally occurring organic compound belonging to the coumestan class of phytochemicals, has garnered significant scientific interest due to its potent estrogenic activity and potential therapeutic applications. First identified in 1957 by E. M. Bickoff in ladino clover and alfalfa, it is prevalent in various foods, including soybeans, brussels sprouts, and spinach.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of coumestrol, with a focus on its interaction with estrogen receptors and modulation of key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Chemical Identity and Structure
Coumestrol is structurally characterized by a planar pentacyclic ring system, which is a derivative of coumestan with hydroxy groups at positions 3 and 9.[2] This specific arrangement of hydroxyl groups mimics the phenolic A ring of estradiol, enabling its interaction with estrogen receptors.
Table 1: Chemical Identifiers of Coumestrol
| Identifier | Value |
| IUPAC Name | 3,9-dihydroxy-[3]benzofuro[3,2-c]chromen-6-one[2] |
| CAS Number | 479-13-0[1] |
| Molecular Formula | C₁₅H₈O₅[1] |
| SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O[1] |
| InChI | InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H[2] |
Physicochemical and Spectroscopic Properties
Coumestrol is a solid at room temperature with a high melting point and limited solubility in water.[2][4] Its spectroscopic properties are well-characterized, providing the basis for its identification and quantification.
Table 2: Physicochemical Properties of Coumestrol
| Property | Value | Source |
| Molar Mass | 268.224 g·mol⁻¹ | [1] |
| Melting Point | 385 °C (decomposes) | [1] |
| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol, or chloroform; Soluble in DMSO (25 mg/mL).[4] | LKT Labs, Cayman Chemical |
| Appearance | Light Brown Powder | [4] |
Table 3: Spectroscopic Data of Coumestrol
| Spectroscopic Technique | Data |
| UV-Vis (λmax) | 244, 305, 344 nm (in DMSO) |
| ¹H NMR (DMSO-d₆) | Data not fully available in a consolidated table format. A representative spectrum indicates coalescence of OH signals upon complexation.[5] |
| ¹³C NMR | A reference to the availability of the full spectrum exists.[6] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 268[2] |
| Mass Spectrometry (LC-ESI-QTOF, [M-H]⁻) | m/z: 267.0457, 239.0491, 223.0523[7] |
Biological Activity and Signaling Pathways
Coumestrol is a potent phytoestrogen that exerts its biological effects primarily through the modulation of estrogen receptors (ERs) and other key signaling pathways.
Estrogen Receptor Binding and Activity
Coumestrol binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1] It acts as an agonist at these receptors, though its estrogenic activity is less than that of estradiol.[1]
Table 4: Estrogen Receptor Binding Affinity of Coumestrol
| Receptor | IC₅₀ (nM) |
| ERα (human) | 11 |
| ERβ (human) | 2 |
The interaction of coumestrol with estrogen receptors initiates a cascade of downstream events, influencing gene expression and cellular function.
Coumestrol binds to ERα/β, which then binds to EREs, initiating gene transcription.
Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways
Coumestrol has been shown to influence other critical intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and migration. Studies have indicated that coumestrol can reduce the phosphorylation of Akt while increasing the phosphorylation of ERK1/2 and JNK.[4][8]
Coumestrol modulates the PI3K/Akt and MAPK/ERK signaling pathways.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)
This protocol is adapted from the method provided by the National Toxicology Program for determining the relative binding affinities of compounds for the estrogen receptor.[9]
Objective: To determine the IC₅₀ value of coumestrol for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.
Materials:
-
Ovariectomized female rats (uteri harvested 7-10 days post-ovariectomy)[9]
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]
-
Radiolabeled estradiol ([³H]-E₂)[9]
-
Unlabeled estradiol (for standard curve)
-
Coumestrol
-
Hydroxylapatite (HAP) slurry[9]
-
Scintillation vials and cocktail
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri in ice-cold TEDG buffer.[9]
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[9]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[9]
-
The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.[9]
-
-
Competitive Binding Assay:
-
Set up assay tubes containing a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled coumestrol.[9]
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the tubes at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets multiple times with buffer to remove unbound [³H]-E₂.
-
-
Quantification:
-
Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each coumestrol concentration.
-
Plot the percentage of specific binding against the log of the coumestrol concentration to generate a competition curve and determine the IC₅₀ value.
-
Workflow for the competitive estrogen receptor binding assay.
Quantification of Coumestrol in Soybean Samples by HPLC
This protocol provides a general method for the extraction and quantification of coumestrol from soybean material using High-Performance Liquid Chromatography (HPLC).[10][11][12]
Objective: To accurately quantify the concentration of coumestrol in soybean samples.
Materials:
-
Soybean sample (e.g., whole beans, sprouts, hulls)[10]
-
Methanol (HPLC grade)[13]
-
Water (deionized)
-
Coumestrol standard
-
HPLC system with a UV or fluorescence detector and a C18 or phenyl column.[11]
Procedure:
-
Sample Preparation and Extraction:
-
Grind the soybean sample to a fine powder.
-
Accurately weigh a portion of the powdered sample (e.g., 50 mg) and suspend it in methanol (e.g., 1 mL).[13]
-
Extract the coumestrol by heating the suspension at 50°C for 1 hour or by sonication.[12][13]
-
Centrifuge the extract to pellet the solid material.[13]
-
Filter the supernatant through a 0.20 µm filter before HPLC analysis.[13]
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of methanol and water is typically used. For example, acetonitrile-water (33:67, v/v) can be used with a phenyl column.[11]
-
Column: A C18 or phenyl reversed-phase column.
-
Detection: UV detection at approximately 343 nm or fluorescence detection.
-
-
Quantification:
-
Prepare a series of coumestrol standard solutions of known concentrations in the mobile phase.[14]
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[14]
-
Inject the prepared sample extract.
-
Determine the concentration of coumestrol in the sample by comparing its peak area to the calibration curve.[14]
-
Workflow for the quantification of coumestrol in soybean samples by HPLC.
Conclusion
Coumestrol is a well-characterized phytoestrogen with significant biological activities mediated through its interaction with estrogen receptors and other key signaling pathways. This technical guide provides a consolidated resource of its chemical and physical properties, along with detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and toxicology. The provided data and methodologies offer a solid foundation for further investigation into the therapeutic potential and safety assessment of coumestrol.
References
- 1. Coumestrol - Wikipedia [en.wikipedia.org]
- 2. Coumestrol | C15H8O5 | CID 5281707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]
- 4. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. massbank.eu [massbank.eu]
- 8. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. Quantitative determination of isoflavones and coumestrol in soybean by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective methods for increasing coumestrol in soybean sprouts | PLOS One [journals.plos.org]
- 13. Effective methods for increasing coumestrol in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
